2-Bromo-5-chloro-1,3-thiazole-4-carboxamide
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Overview
Description
2-Bromo-5-chloro-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains both bromine and chlorine atoms attached to a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide typically involves the bromination and chlorination of thiazole derivatives. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or other nucleophiles can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thiazole derivatives .
Scientific Research Applications
2-Bromo-5-chloro-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
2-Bromo-1,3-thiazole: A similar compound with a bromine atom at the 2-position of the thiazole ring.
5-Chloro-1,3-thiazole: A compound with a chlorine atom at the 5-position of the thiazole ring.
2,4-Disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and exhibit similar biological activities.
Uniqueness: 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide is unique due to the presence of both bromine and chlorine atoms on the thiazole ring, which can enhance its biological activity and make it a valuable compound for various applications .
Properties
CAS No. |
1204297-48-2 |
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Molecular Formula |
C4H2BrClN2OS |
Molecular Weight |
241.49 g/mol |
IUPAC Name |
2-bromo-5-chloro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H2BrClN2OS/c5-4-8-1(3(7)9)2(6)10-4/h(H2,7,9) |
InChI Key |
ZNCPSUAZPZFSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Br)Cl)C(=O)N |
Origin of Product |
United States |
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